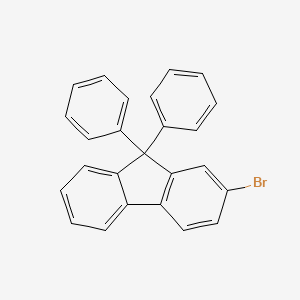

2-Bromo-9,9-diphenylfluorene

Description

Molecular Geometry and Conformational Dynamics

The molecular geometry of this compound exhibits complex three-dimensional arrangements due to the presence of two phenyl substituents at the 9-position of the fluorene core. The compound adopts a non-planar conformation where the phenyl rings are positioned to minimize steric interactions with the fluorene backbone. The molecular formula C25H17Br indicates a substantial molecular framework with a molecular weight of 397.31 grams per mole.

Computational studies utilizing density functional theory calculations have revealed that the dihedral angles between the fluorene ring system and the pendant phenyl groups are significant factors in determining the overall molecular conformation. In related fluorene derivatives, these angles typically range from 67° to 88°, indicating substantial rotation of the phenyl groups away from coplanarity with the fluorene core. This conformational flexibility is crucial for understanding the compound's photophysical properties and intermolecular interactions.

The conformational dynamics of this compound are influenced by the electronic effects of the bromine substituent at the 2-position. The bromine atom introduces both steric and electronic perturbations that affect the overall molecular geometry. The presence of the halogen substituent creates an asymmetric distribution of electron density across the fluorene ring system, which influences the preferred conformational states of the molecule.

Table 1: Physical Properties of this compound

The conformational preferences of the molecule are also affected by intramolecular interactions between the phenyl substituents and the fluorene core. These interactions can be understood through analysis of the potential energy surfaces that describe rotation around the bonds connecting the phenyl groups to the central carbon atom. The energy barriers for conformational interconversion are relatively low, allowing for dynamic behavior in solution while maintaining preferred orientations in the solid state.

Electronic Structure and Orbital Interactions

The electronic structure of this compound is characterized by extensive π-electron conjugation throughout the fluorene backbone, with additional contributions from the phenyl substituents. The compound exhibits high fluorescence and significant electron delocalization, properties that are fundamental to its applications in optoelectronic materials. The bromine substituent at the 2-position introduces both inductive and mesomeric effects that modify the electronic distribution within the molecule.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the fluorene core, with significant contributions from the phenyl substituents. The energy gap between these orbitals determines the compound's optical properties and photochemical behavior. Computational studies on related diphenyl-substituted fluorenes indicate that the phenyl groups contribute to both the highest occupied molecular orbital and lowest unoccupied molecular orbital, with the extent of contribution varying based on the molecular conformation.

The bromine substituent plays a crucial role in modulating the electronic structure through its electron-withdrawing inductive effect and electron-donating mesomeric effect. This dual character creates a complex electronic environment that influences both the ground-state properties and excited-state behavior of the molecule. Time-dependent density functional theory calculations have shown that halogen substitution can significantly affect the excitation energies and oscillator strengths of electronic transitions.

Table 2: Electronic Properties and Spectroscopic Data

The electronic structure is further influenced by the geometric arrangement of the phenyl substituents. When these groups adopt conformations that allow for effective orbital overlap with the fluorene π-system, enhanced conjugation occurs, leading to modified electronic properties. Conversely, when steric interactions force the phenyl groups into more perpendicular orientations, the electronic coupling is reduced, resulting in different photophysical characteristics.

Vibrational spectroscopic studies on related fluorene compounds have provided insights into the electronic structure through analysis of characteristic absorption frequencies. The carbon-carbon stretching modes and aromatic carbon-hydrogen bending vibrations are particularly sensitive to changes in electron density distribution caused by substituent effects.

Crystallographic Characterization and Packing Motifs

The solid-state structure of this compound exhibits characteristic packing arrangements that are influenced by both the molecular geometry and intermolecular interactions. Crystallographic studies of related fluorene derivatives have revealed that these compounds typically crystallize in monoclinic or orthorhombic space groups, with specific packing motifs dictated by the nature and positioning of substituents.

In the crystal lattice, molecules of this compound are held together by weak intermolecular forces, including van der Waals interactions and carbon-hydrogen to π-electron interactions. These non-covalent interactions play a crucial role in determining the overall crystal structure and thermal stability of the material. The bromine substituent can participate in halogen bonding interactions, which contribute to the stabilization of specific packing arrangements.

The crystallographic data available for related compounds indicate that the fluorene ring systems tend to adopt planar conformations in the solid state, while the phenyl substituents maintain their preferred orientations to minimize steric conflicts. The packing efficiency is optimized through a combination of shape complementarity and favorable intermolecular interactions, resulting in relatively high crystal densities.

Table 3: Crystallographic Parameters for Related Fluorene Derivatives

The packing motifs observed in fluorene derivatives often involve the formation of inversion dimers through pairwise intermolecular interactions. These dimers serve as building blocks for the three-dimensional crystal structure, with additional layers held together by weaker interactions. The specific arrangement of molecules within the crystal lattice has important implications for the bulk properties of the material, including thermal stability, mechanical properties, and optical characteristics.

Thermal analysis of crystalline this compound reveals a melting point range of 217.0 to 221.0 degrees Celsius, which is consistent with the presence of significant intermolecular interactions in the solid state. The relatively high melting point compared to simpler fluorene derivatives indicates enhanced molecular packing efficiency and stronger intermolecular forces resulting from the phenyl and bromine substituents.

The crystallographic characterization of this compound provides essential information for understanding its behavior in various applications. The solid-state structure influences properties such as solubility, thermal stability, and optical characteristics, all of which are important considerations for the design of optoelectronic devices and other advanced materials incorporating this compound.

Properties

IUPAC Name |

2-bromo-9,9-diphenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXNWOBGPRKOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676779 | |

| Record name | 2-Bromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474918-32-6 | |

| Record name | 2-Bromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-9,9-diphenylfluorene typically involves the reaction of 2-bromofluorene with iodomethane . One common method includes dissolving 2-bromo-9-phenyl-9H-fluoren-9-ol in benzene, followed by the addition of concentrated sulfuric acid. The mixture is stirred at 80°C for several hours, then neutralized with sodium hydroxide, and extracted with ethyl acetate . The organic layer is dried, and the residue is purified by silica gel column chromatography .

Chemical Reactions Analysis

2-Bromo-9,9-diphenylfluorene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are less commonly reported.

Common Reagents and Conditions: Typical reagents include sulfuric acid, sodium hydroxide, and ethyl acetate.

Scientific Research Applications

2-Bromo-9,9-diphenylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-diphenylfluorene primarily involves its role as an intermediate in various chemical reactions. Its molecular structure allows for high electron delocalization, which is crucial for its function in optoelectronic applications . The bromine atom facilitates substitution reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes structural differences among brominated fluorene derivatives:

Key Observations :

- Steric Effects: 9,9-Diphenyl groups in the target compound create significant steric hindrance compared to alkyl-substituted analogs (e.g., diethyl, dihexyl). This reduces π-π stacking and enhances thermal stability but may limit solubility in non-polar solvents .

- Electronic Effects : Bromine at the 2-position activates the fluorene core for cross-coupling reactions (e.g., Suzuki, Stille). However, bulky 9,9-diphenyl groups slow reaction kinetics compared to smaller substituents like methyl or ethyl .

Physical Properties

Key Observations :

- Alkyl vs. Aryl Substituents: Alkyl-substituted derivatives (e.g., dihexyl) exhibit higher organic solubility due to non-polar chains, whereas 9,9-diphenyl derivatives are less soluble but more rigid .

- Thermal Stability : Bulky aryl groups (e.g., diphenyl) enhance thermal stability, making the compound suitable for high-temperature applications in materials science .

Biological Activity

2-Bromo-9,9-diphenylfluorene (C25H17Br) is an organic compound with significant implications in both chemistry and biology. Known for its role as an intermediate in the synthesis of optoelectronic materials, this compound has also garnered attention for its biological activities, particularly in cellular processes and potential therapeutic applications.

- Molecular Formula : C25H17Br

- Molecular Weight : 397.31 g/mol

- Melting Point : 217.0 - 221.0 °C

This compound exhibits high fluorescence and electron delocalization properties, which are crucial for its biological activity. The compound interacts with various biomolecules, influencing cellular signaling pathways and gene expression. Its π-electron conjugation allows it to engage in electron transfer processes, enhancing its biochemical roles .

Cellular Effects

Research indicates that this compound can modulate cellular metabolism and gene expression. It has been shown to alter the expression of genes involved in metabolic pathways, thereby affecting cellular homeostasis. The compound's effects vary with dosage; lower doses tend to exhibit beneficial effects while higher doses may lead to adverse outcomes .

Table 1: Effects of this compound on Cellular Processes

| Dosage Range | Observed Effect | Mechanism of Action |

|---|---|---|

| Low Dose | Enhanced metabolic activity | Modulation of gene expression |

| Moderate Dose | Normal cellular function | Interaction with signaling pathways |

| High Dose | Inhibition of cellular processes | Toxicity leading to apoptosis |

Biochemical Interactions

The compound has been found to interact with enzymes and proteins that are pivotal in electron transfer processes. This interaction is vital for its role in various metabolic pathways. The stability and degradation of this compound under specific conditions significantly influence its long-term effects on cellular function .

Transport and Distribution

The transport mechanisms of this compound within cells are essential for its biological activity. It interacts with specific transporters that facilitate its localization in target cells. Understanding these transport dynamics is crucial for elucidating the compound's overall biological impact .

Study 1: Gene Expression Modulation

A study conducted on cell lines treated with varying concentrations of this compound showed significant changes in the expression levels of genes associated with metabolic regulation. The results indicated that at lower concentrations (1 µM), there was a marked increase in the expression of genes promoting glycolysis, while higher concentrations (10 µM) resulted in downregulation.

Study 2: Toxicological Assessment

In an animal model, administration of this compound revealed dose-dependent toxicity. At doses exceeding 5 mg/kg body weight, subjects exhibited signs of distress and increased apoptosis in liver tissues, suggesting a threshold beyond which the compound becomes detrimental .

Q & A

Basic Question: What are the standard synthetic routes for 2-bromo-9,9-diphenylfluorene, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves bromination of 9,9-diphenylfluorene using bromine (Br₂) in the presence of an acidic catalyst (e.g., H₂SO₄ or FeBr₃). Key steps include:

- Substrate preparation : Ensure high purity of 9,9-diphenylfluorene to minimize side reactions.

- Catalyst selection : Lewis acids like FeBr₃ improve regioselectivity at the 2-position .

- Purification : Distillation or column chromatography is used to isolate the product.

Optimization strategies : - Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Monitor reaction progress via TLC or GC-MS to halt bromination at the mono-substituted stage .

Advanced Question: How can researchers resolve discrepancies in reported thermal properties (e.g., melting points) of this compound derivatives?

Answer:

Discrepancies often arise from variations in substituents (e.g., diethyl vs. diphenyl groups) or impurities. For this compound (reported m.p. 217–221°C ):

- Comparative analysis : Cross-check DSC data with structurally similar compounds (e.g., 2-bromo-9,9-diethylfluorene, m.p. 93–95°C ).

- Purity verification : Use HPLC (>99% purity) to rule out solvent residues or byproducts.

- Crystallography : Single-crystal X-ray diffraction can confirm molecular packing effects on thermal stability .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm bromine’s electron-withdrawing effects .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M]⁺ at m/z 397.31 for C₂₅H₁₇Br) .

- FT-IR : Detect C-Br stretching vibrations near 550–600 cm⁻¹ .

Advanced Question: How does steric hindrance from diphenyl groups influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bulky diphenyl substituents at the 9-position:

- Reduce reactivity in Suzuki-Miyaura couplings due to steric shielding of the boronic acid coupling site .

- Mitigation strategies :

- Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance turnover .

- Elevate reaction temperatures (80–100°C) to overcome kinetic barriers .

Basic Question: What safety protocols are critical when handling this compound in air-sensitive reactions?

Answer:

- Storage : Keep in sealed containers under inert gas (Ar/N₂) at room temperature .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps .

- Toxicity : Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves) .

Advanced Question: What methodologies address low solubility of this compound in common organic solvents?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility at elevated temperatures (>60°C) .

- Derivatization : Introduce solubilizing groups (e.g., alkyl chains) post-synthesis without altering the core structure .

- Sonication : Ultrasonic baths improve dispersion in viscous media .

Advanced Question: How can researchers differentiate between mono- and di-brominated byproducts in fluorene derivatives?

Answer:

- Chromatographic separation : Use HPLC with a C18 column and acetonitrile/water gradient .

- Mass spectrometry : Di-brominated species show isotopic patterns with +2 m/z increments .

- ¹H NMR integration : Di-substituted products exhibit fewer aromatic proton signals .

Basic Question: What are the primary applications of this compound in materials science?

Answer:

- OLEDs : Serves as a precursor for blue-emitting polymers via Suzuki coupling .

- Polymer additives : Enhances thermal stability in fluorene-based copolymers .

- Boronic acid derivatives : Downstream synthesis of 9,9-diphenylfluorene-2-boronic acid enables π-conjugated systems .

Advanced Question: How do researchers analyze and mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Quality control : Implement in-line FTIR to monitor bromine stoichiometry .

- Statistical design : Use DOE (Design of Experiments) to optimize catalyst loading and reaction time .

- Batch comparison : Compare NMR spectra and melting points across batches to identify impurities .

Advanced Question: What computational tools are suitable for modeling the electronic structure of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.